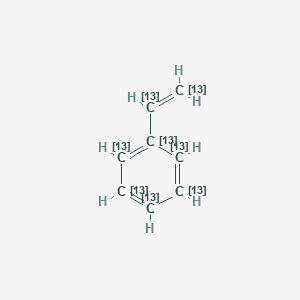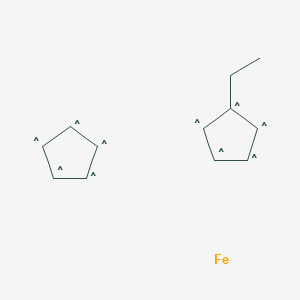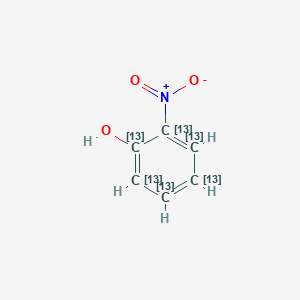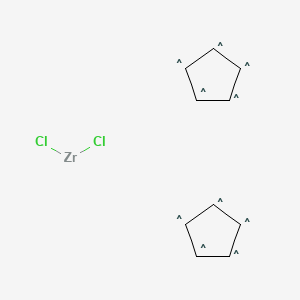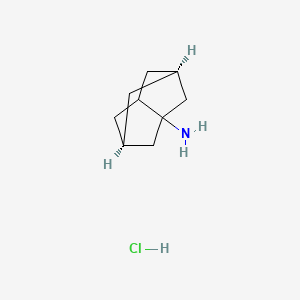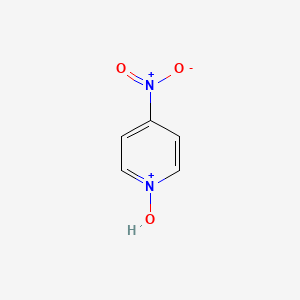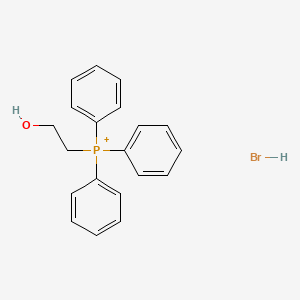
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
Ph3P+CH2CH2O+HBr→Ph3PCH2CH2OH+Br−
The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the product through recrystallization and drying to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the reagents used.
科学研究应用
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate biochemical pathways by acting as a ligand or inhibitor, thereby influencing various biological processes .
相似化合物的比较
Similar Compounds
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide is unique due to its hydroxyl functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
属性
分子式 |
C20H21BrOP+ |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
InChI 键 |
QZJOQNHOOVSESC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


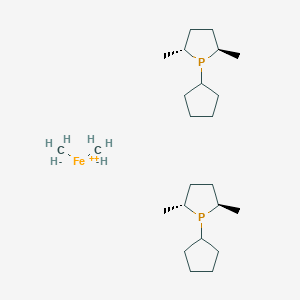
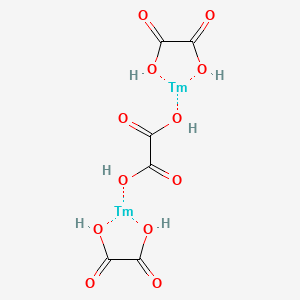
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)



